3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine 3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13576587
InChI: InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
SMILES: C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-]
Molecular Formula: C10H12FN3O2
Molecular Weight: 225.22 g/mol

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine

CAS No.:

Cat. No.: VC13576587

Molecular Formula: C10H12FN3O2

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-nitro-2-(piperidin-1-YL)pyridine -

Specification

Molecular Formula C10H12FN3O2
Molecular Weight 225.22 g/mol
IUPAC Name 3-fluoro-4-nitro-2-piperidin-1-ylpyridine
Standard InChI InChI=1S/C10H12FN3O2/c11-9-8(14(15)16)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Standard InChI Key BPMFALAJMPQMEM-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-]
Canonical SMILES C1CCN(CC1)C2=NC=CC(=C2F)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a piperidine group, at the 3-position with fluorine, and at the 4-position with a nitro group. Key structural features include:

  • Piperidine moiety: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • Nitro group: An electron-withdrawing group that enhances electrophilic reactivity.

  • Fluorine atom: A small, electronegative substituent that influences electronic distribution and metabolic stability .

Table 1: Molecular Properties of 3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridine

PropertyValueSource
Molecular FormulaC10H12FN3O2\text{C}_{10}\text{H}_{12}\text{FN}_{3}\text{O}_{2}
Molecular Weight225.22 g/mol
IUPAC Name3-fluoro-4-nitro-2-piperidin-1-ylpyridine
SMILESC1CCN(CC1)C2=C(C=NC=C2F)N+[O-]

Spectroscopic Data

  • NMR: Predicted signals include a deshielded pyridine proton adjacent to the nitro group (~8.5–9.0 ppm) and piperidine methylene protons (~2.5–3.5 ppm).

  • IR: Stretching vibrations for NO2_2 (~1520 cm1^{-1}), C-F (~1100 cm1^{-1}), and C-N (~1250 cm1^{-1}).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of a pyridine precursor:

  • Nitro Group Introduction: Nitration of 3-fluoro-2-piperidin-1-ylpyridine using mixed acid (H2_2SO4_4/HNO3_3) at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO3_3, H2_2SO4_4, 0–5°C45–60
WorkupEthanol, room temperature

Challenges and Solutions

  • Regioselectivity: The fluorine atom directs nitration to the para position, but side products may form. Microwave-assisted synthesis improves selectivity .

  • Stability: The nitro group renders the compound sensitive to light; storage under inert atmosphere is recommended .

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group can be reduced to an amine using hydrogen gas and palladium on carbon, yielding 3-fluoro-4-amino-2-(piperidin-1-yl)pyridine. This intermediate is valuable for further derivatization (e.g., amide coupling) .

Nucleophilic Substitution

The fluorine atom at the 3-position is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under basic conditions . For example:

C10H12FN3O2+NH3C10H13N4O2+HF\text{C}_{10}\text{H}_{12}\text{FN}_{3}\text{O}_{2} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{13}\text{N}_4\text{O}_{2} + \text{HF}
CompoundTargetIC50_{50} (μM)Source
3-Nitro-2-(piperidin-1-yl)benzoic acidNF-κB1.2
3-Fluoro-4-nitro-2-(piperidin-1-yl)pyridineIn silico IKK0.8 (predicted)

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, patent WO2021132422A1 describes its use in synthesizing PD-1/PD-L1 inhibitors for cancer immunotherapy .

Materials Science

Nitro-aromatic compounds are explored as electron-deficient components in organic semiconductors. Its fluorine atom enhances charge transport properties .

Comparison with Analogous Structures

3-Fluoro-4-(piperidin-1-yl)pyridine

Removing the nitro group reduces electrophilicity but improves metabolic stability. This analog shows enhanced bioavailability in rodent models .

3-Nitro-2-(piperidin-1-yl)benzoic acid

Replacing pyridine with benzoic acid introduces carboxylate functionality, enabling metal coordination in catalyst design.

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